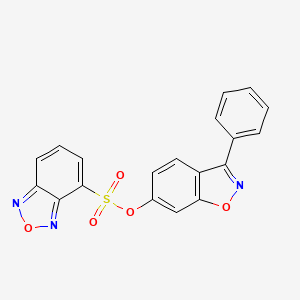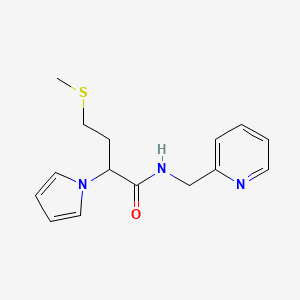methanone](/img/structure/B11010848.png)
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-4-phenyl-1,3-thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: is a complex organic compound that features a combination of piperidine, thiazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and activity are crucial for understanding its full potential.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: can be compared with other compounds that have similar structural features:
4-Chlorobenzoic acid: Shares the chlorophenyl group but lacks the piperidine and thiazole rings.
Trospium chloride: Contains a piperidine moiety but differs in its overall structure and functional groups.
The uniqueness of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H21ClN2O2S |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-4-phenyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C22H21ClN2O2S/c1-15-24-19(16-5-3-2-4-6-16)20(28-15)21(26)25-13-11-22(27,12-14-25)17-7-9-18(23)10-8-17/h2-10,27H,11-14H2,1H3 |
InChI Key |
GGGIAPKBMROIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11010789.png)

![3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11010793.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11010801.png)
![Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010822.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11010834.png)
![Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate](/img/structure/B11010845.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11010854.png)

![2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11010870.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11010872.png)

![(2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11010885.png)
